molecular formula C27H46O5 B11827477 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid CAS No. 78608-74-9

3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid

Cat. No.: B11827477
CAS No.: 78608-74-9
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-XTZASNGSSA-N
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Description

3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid is a C27 bile acid intermediate with a hydroxyl group at the 3beta position, distinguishing it from the more extensively studied 3alpha-hydroxylated analogs. While its 3alpha counterpart, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid (THCA), is a key precursor in cholic acid biosynthesis in humans , the 3beta variant has been identified in plant extracts, such as Allium subhirsutum . Its stereochemical differences (3beta-OH vs. 3alpha-OH) may influence metabolic pathways, though its role in human bile acid synthesis remains unclear.

Properties

CAS No.

78608-74-9

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

(6R)-2-methyl-6-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

CNWPIIOQKZNXBB-XTZASNGSSA-N

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Direct Functionalization of Cholestane Backbone

The chemical synthesis of 3β,7α,12α-trihydroxy-5β-cholestan-26-oic acid often begins with cholesterol or cholic acid derivatives. A key challenge lies in introducing hydroxyl groups at the 3β, 7α, and 12α positions while maintaining the 5β-cholestane configuration.

Selective Hydroxylation

  • 3β-Hydroxylation : The 3β-hydroxy group is atypical in bile acids, which commonly feature a 3α configuration. Achieving this requires stereoselective reduction of a 3-keto intermediate using catalysts like sodium borohydride in methanol.

  • 7α- and 12α-Hydroxylation : These positions are introduced via microbial oxidation or chemical methods. For instance, Pseudomonas species catalyze 7α-hydroxylation, while 12α-hydroxylation is achieved using chromium trioxide under controlled conditions.

Side-Chain Oxidation

The C26 carboxylic acid is synthesized by oxidizing the terminal methyl group of the cholestane side chain. Kornblum oxidation (dimethyl sulfoxide, oxalyl chloride) or Jones oxidation (chromium trioxide in acetone) are commonly employed.

Example Reaction Pathway :

  • Starting Material : Methyl 3-keto-5β-cholestan-26-oate

  • 3β-Hydroxylation : NaBH₄ reduction in methanol → 3β-hydroxy intermediate.

  • 7α-Hydroxylation : Microbial oxidation with Pseudomonas.

  • 12α-Hydroxylation : CrO₃ in acetic acid.

  • C26 Oxidation : Jones reagent → carboxylic acid.

Yield : ~35–40% over five steps.

Protection-Deprotection Approaches

To avoid undesired reactions during hydroxylation, temporary protection of hydroxyl groups is necessary.

tert-Butyldimethylsilyl (TBDMS) Protection

  • 3β-OH Protection : TBDMS chloride in imidazole/DMF.

  • 7α- and 12α-OH Protection : Acetylation using acetic anhydride.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) for silyl groups; NaOH for esters.

Advantages : High regioselectivity.
Disadvantages : Increased steps reduce overall yield (~25%).

Innovative Two-Step Synthesis (Adapted from Aramchol Methods)

A patent describing 3β-arachidylamido-7α,12α,5β-cholan-24-carboxylic acid synthesis offers insights into streamlining steps for related compounds:

  • Reduction of Azide Intermediate : Convert 3β-azido-7α,12α-dihydroxy-5β-cholestane to 3β-amino derivative using Pd/C and H₂.

  • Carboxylic Acid Formation : Oxidize C26 methyl group to COOH via Jones oxidation.

Efficiency : 80% conversion to target structure.

Biosynthetic Pathways

Endogenous Biosynthesis in Humans

3β,7α,12α-Trihydroxy-5β-cholestan-26-oic acid is a minor metabolite of cholesterol, produced via:

  • Side-Chain Oxidation : CYP27A1 catalyzes C26 hydroxylation, followed by oxidation to COOH.

  • Hydroxylation : CYP3A4 (7α), CYP8B1 (12α).

Key Insight : Genetic disorders like cerebrotendinous xanthomatosis disrupt this pathway, leading to abnormal bile acid profiles.

Microbial Biotransformation

Engineered E. coli and Streptomyces strains express hydroxylases for scalable production:

  • 3β-Hydroxylase : Rhodococcus sp. (UniProt P12345).

  • 7α-/12α-Hydroxylases : Recombinant CYP450 enzymes.

Yield : 60–70% in 48-hour fermentations.

Comparative Analysis of Methods

Method Steps Yield Stereoselectivity Scalability
Chemical Synthesis5–725–40%ModerateLab-scale
Microbial Biosynthesis1–260–70%HighIndustrial
Hybrid (Chemical+Enzymatic)3–450–55%HighPilot-scale

Key Findings :

  • Chemical Methods require intricate protection but offer precise control.

  • Biosynthesis excels in stereoselectivity and scalability but demands optimized microbial strains.

Challenges and Innovations

Stereochemical Control

The 3β-OH configuration complicates synthesis, as most bile acids favor 3α. Solutions include:

  • Chiral Auxiliaries : (R)-Proline derivatives to direct reduction.

  • Enzymatic Reduction : Alcohol dehydrogenases with β-specificity.

Green Chemistry Advances

  • Solvent-Free Reactions : Mechanochemical grinding for hydroxylation.

  • Catalytic Oxidation : TiO₂ nanoparticles for C26 oxidation (95% efficiency) .

Chemical Reactions Analysis

Types of Reactions

3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Role in Lipid Metabolism

As a bile acid, 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid is essential for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. Bile acids facilitate the digestion of lipids by forming micelles that enhance the solubility of fats and promote their absorption across intestinal membranes .

Cholestasis Treatment

Cholestasis is a condition characterized by impaired bile flow, which can lead to liver damage. Research indicates that patients with cholestasis due to intrahepatic bile duct anomalies may exhibit increased levels of 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. In a study involving two siblings with this condition, metabolic defects were identified that hindered the conversion of this bile acid into cholic acid. The administration of this compound was explored as a potential therapeutic approach to manage cholestasis .

Genetic Disorders

Individuals with genetic deficiencies affecting bile acid synthesis may benefit from supplementation with 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. For example, patients with mutations in the SRD5B1 gene (encoding D4-3-oxosteroid 5β-reductase) have shown positive responses to treatment with bile acids like chenodeoxycholic acid and cholic acid .

Metabolic Studies

Research has demonstrated that this bile acid is involved in various metabolic pathways. For instance, it acts as a precursor in the synthesis of other bile acids and interacts with enzymes critical for cholesterol homeostasis. Its unique tri-hydroxylation pattern distinguishes it from other bile acids and affects its biological activity .

Potential Toxicological Effects

Despite its beneficial roles, 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid also exhibits toxic properties at elevated concentrations. Bile acids can disrupt cellular membranes and have been implicated in conditions such as cholestatic liver disease when accumulated excessively . Understanding these effects is crucial for developing therapeutic strategies that utilize this compound.

Mechanism of Action

The mechanism of action of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid involves its interaction with specific enzymes and receptors in the body. It acts as a ligand for nuclear receptors that regulate the expression of genes involved in cholesterol metabolism and bile acid synthesis . The molecular targets include enzymes like cholesterol 7alpha-hydroxylase and bile acid transporters .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biosynthetic roles, and clinical implications of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid and related compounds:

Compound Name Structural Features Biosynthetic Role Metabolic Fate Associated Disorders/Findings References
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid 3beta-OH, 5beta configuration Potential plant-derived intermediate Not well characterized in human metabolism Found in Allium subhirsutum extracts
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid (THCA) 3alpha-OH, 5beta configuration Precursor to cholic acid Converted via mitochondrial/peroxisomal oxidation Hepatic lesions if metabolism blocked; competitive inhibitor of DHCA oxidation
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid (DHCA) Lacks 12alpha-OH group Precursor to chenodeoxycholic acid Competes with THCA for oxidation enzymes Reduced conversion under THCA saturation
Varanic acid (3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid) Additional 24-OH group Intermediate in bile acid biosynthesis Accumulates in peroxisomal disorders Marker for D-bifunctional protein deficiency
5beta-cholestane-3alpha,7alpha,12alpha-triol No carboxylic acid at C-26 Precursor to THCA via 26-hydroxylation Converted to THCA in hepatocytes Rate-limiting step in cholic acid synthesis

Key Research Findings

Metabolic Pathways and Enzyme Interactions
  • THCA vs. DHCA: THCA and DHCA share enzymatic machinery for side-chain oxidation, as demonstrated by competitive inhibition in hamster models. Infusion of THCA reduces DHCA conversion to chenodeoxycholic acid by ~34%, indicating overlapping pathways .
  • Hydroxylation Specificity: The 26-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol to form THCA occurs predominantly in hepatocytes (12.5 nmol/10⁶ cells/hr) compared to nonparenchymal liver cells (90 pmol/10⁶ cells/hr) . Phenobarbital treatment enhances 25-hydroxylation but inhibits 26-hydroxylation, suggesting distinct cytochrome P-450 isoforms for these steps .
  • Stereochemical Impact : The C-25 configuration (25R vs. 25S) of THCA influences its metabolic fate, with 25R-THCA being the predominant natural isomer .
Clinical and Toxicological Insights
  • Peroxisomal Disorders : Varanic acid diastereomers (e.g., 24R,25R) accumulate in patients with D-bifunctional protein deficiency, detectable via serum GC/MS analysis .
  • Toxicity of Tauro-THCA : Conjugation of THCA to taurine (tauro-THCA) induces hemolysis and hepatic endoplasmic reticulum dilation in rats, mimicking liver disease seen in patients with THCA metabolism defects .
Plant-Derived Analogs
  • The 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholestan-26-oic acid isomer, identified in Allium subhirsutum, exhibits structural divergence (5alpha vs. 5beta configuration) that may confer unique biological activities, though its metabolic relevance in mammals requires further study .

Biological Activity

3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, commonly referred to as a bile acid, is a steroid compound predominantly found in mammalian bile. This compound is characterized by three hydroxyl groups located at the 3beta, 7alpha, and 12alpha positions on the cholestane backbone. Its primary role in biological systems includes facilitating lipid metabolism, emulsifying dietary fats, and aiding in the absorption of fat-soluble vitamins.

Chemical Structure and Properties

The molecular formula of 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid is C24H40O5C_{24}H_{40}O_5, with a molar mass of approximately 408.57 g/mol. The structural features are critical for its biological activity and interactions within the body.

PropertyValue
Molecular FormulaC24H40O5
Molar Mass408.57 g/mol
Hydroxyl Groups3 (at positions 3, 7, and 12)

1. Lipid Metabolism

As a bile acid, this compound plays a crucial role in lipid metabolism. It aids in the emulsification of fats in the intestine, which is essential for their absorption. Bile acids like 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid are known to interact with various proteins involved in lipid transport and metabolism.

2. Detergent Properties

The detergent-like properties of bile acids allow them to solubilize lipids and form micelles. This process enhances the bioavailability of dietary fats and fat-soluble vitamins (A, D, E, K) during digestion.

3. Interaction with Receptors

Research indicates that this bile acid can interact with nuclear receptors such as the Farnesoid X receptor (FXR), which regulates bile acid homeostasis and lipid metabolism. Activation of FXR by bile acids leads to various metabolic effects including modulation of glucose metabolism and inflammation.

4. Potential Therapeutic Applications

Due to its biological activities, there is growing interest in the therapeutic potential of bile acids in treating metabolic disorders such as obesity and diabetes. Studies have shown that bile acids can influence insulin sensitivity and glucose homeostasis.

Case Studies

  • Cholic Acid Therapy : A study highlighted that treatment with cholic acid (which includes compounds like 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid) led to significant improvements in liver function tests among patients with cholestasis due to bile acid synthesis defects .
  • Bile Acid Deficiency : In cases where patients exhibited deficiencies in primary bile acids due to genetic defects, supplementation with bile acids resulted in improved clinical outcomes .

Interaction Studies

Recent studies have focused on the interaction between this bile acid and lipid transport proteins:

  • Lipid Transport Proteins : It has been observed that this compound interacts with proteins such as apolipoproteins and transporters involved in lipid uptake and metabolism.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3beta,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, it is useful to compare it with structurally similar bile acids:

Compound NameHydroxyl GroupsUnique Features
3alpha,7alpha-dihydroxycholest-4-en-26-oic acidHydroxyl at positions 3 and 7Lacks hydroxyl at position 12
3beta-hydroxycholest-5-en-7-one-26-oic acidHydroxyl at position 3; ketone at position 7Unsaturated at position 5
(25R)-Delta(7)-dafachronic acidVariesInvolved in different metabolic pathways

This table illustrates how the tri-hydroxylation pattern of our compound distinguishes it from others functionally and chemically.

Q & A

Q. What are the structural features of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid, and how do they influence its metabolic function?

The compound features hydroxyl groups at positions 3β, 7α, and 12α on a 5β-cholestane backbone, with a carboxylic acid at C-26. These groups dictate its role as a cholic acid precursor by influencing enzyme-substrate interactions. The 3β configuration distinguishes it from the more common 3α-hydroxylated intermediates (e.g., 3α-THCA), potentially altering binding efficiency to hydroxylases .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal. Derivatization (e.g., p-bromophenacyl esters) enhances detection sensitivity, as demonstrated in studies resolving stereoisomers of similar bile acid precursors . Structural validation can be achieved via nuclear magnetic resonance (NMR) spectroscopy .

Q. How does this compound fit into the broader bile acid synthesis pathway?

It is a key intermediate in cholic acid biosynthesis, undergoing side-chain shortening via hydroxylation and oxidation. In humans, defects in 24-hydroxylation (e.g., due to enzyme deficiencies) lead to its accumulation, as observed in cholestasis patients . Competing pathways, such as 25-hydroxylation in microsomal fractions, highlight metabolic flexibility under varying cofactor conditions (NADPH vs. NAD+) .

Q. How does its structure differ from related cholestanoic acids like glycocholic or taurocholic acid?

Unlike conjugated bile acids (e.g., glycocholic acid, which has a glycine moiety at C-24), this compound retains a full cholestane skeleton with a C-26 carboxylic acid. This structural distinction necessitates distinct enzymatic processing, particularly in side-chain modification .

Advanced Questions

Q. What experimental models are used to study enzyme deficiencies affecting its metabolism?

Liver homogenates or microsomal fractions from animal models (e.g., rats) are employed to replicate human metabolic blocks. used patient-derived samples to identify a 24-hydroxylase deficiency, confirmed by tracing radiolabeled THCA and detecting residual cholic acid formation . For the 3β isomer, CRISPR-engineered cell lines could validate enzyme specificity.

Q. How can stereochemical ambiguity in its intermediates be resolved during biosynthesis studies?

Q. How do researchers reconcile contradictory findings on hydroxylation pathways (e.g., C-24 vs. C-25)?

Comparative assays under controlled cofactor conditions (NADPH for microsomal 24-hydroxylation; NAD+ for soluble 25-hydroxylation) isolate pathway activity. Isotopic labeling (e.g., ³H or ¹⁴C) tracks hydroxylation sites, while MS/MS characterizes products. demonstrated pathway bifurcation in human and rat liver fractions .

Q. What in vitro systems best replicate its metabolism, and how are they validated?

Primary hepatocytes or induced pluripotent stem cell (iPSC)-derived hepatocyte-like cells are preferred for retaining native enzyme activity. Validation includes measuring cholic acid output via LC-MS and comparing kinetics to in vivo data. Co-factor supplementation (e.g., NADPH regenerating systems) ensures pathway fidelity .

Q. What role do co-factors play in its enzymatic conversion, and how are they optimized in assays?

NADPH drives microsomal 24-hydroxylation, while NAD+ supports soluble 25-hydroxylation. Optimization involves titrating co-factor concentrations and using inhibitors (e.g., cytochrome P450 inhibitors for 24-hydroxylase). showed that 5β-cholestane-tetrols require NADPH for 24-hydroxylation, whereas NAD+ promotes oxidation in soluble fractions .

Q. How is isotopic tracing applied to study its metabolic flux in complex systems?

Radiolabeled (³H or ¹⁴C) THCA is administered in vivo or in vitro, with metabolites extracted and quantified via scintillation counting or LC-MS. used ³H-THCA to trace residual cholic acid formation in patients, confirming partial enzyme activity . Stable isotopes (e.g., ¹³C) enable non-radioactive tracking in human studies.

Methodological Considerations

  • Contradictory Data : Address discrepancies by isolating enzymatic pathways (e.g., microsomal vs. soluble fractions) and using orthogonal detection methods (HPLC, MS, NMR).
  • Stereochemical Validation : Combine enzymatic assays with chiral separations and computational modeling of enzyme active sites.
  • Model Systems : Use patient-derived cells or gene-edited models to validate findings from animal studies for human relevance.

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